Cyclomethycaine

Übersicht

Beschreibung

Cyclomethycaine is a local anesthetic that was first approved for use by the United States Food and Drug Administration in 1948 . It is known for its ability to block nerve conduction, providing temporary relief from pain during surgical procedures and other medical applications.

Vorbereitungsmethoden

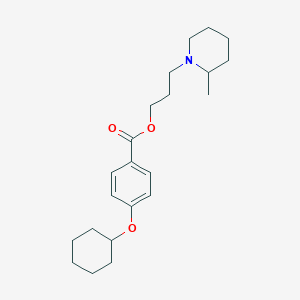

Synthetic Routes and Reaction Conditions: Cyclomethycaine is synthesized through the esterification of 4-(cyclohexoxy)benzoic acid with 3-(2-methyl-1-piperidinyl)propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process .

Industrial Production Methods: In industrial settings, this compound is produced in large-scale reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cyclomethycain unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Cyclomethycain kann zu entsprechenden Carbonsäuren oxidiert werden.

Reduktion: Die Reduktion von Cyclomethycain kann zur Bildung von Alkoholabkömmlingen führen.

Substitution: Nukleophile Substitutionsreaktionen können an der Estergruppe auftreten, was zur Bildung verschiedener Esterderivate führt.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid werden verwendet.

Substitution: Nukleophile wie Natriummethoxid können für Substitutionsreaktionen eingesetzt werden.

Hauptprodukte:

Oxidation: 4-(Cyclohexoxy)benzoesäure.

Reduktion: 3-(2-Methyl-1-piperidinyl)propanol.

Substitution: Verschiedene Esterderivate, abhängig vom verwendeten Nukleophil.

Wissenschaftliche Forschungsanwendungen

Cyclomethycain hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: Wird als Modellverbindung in Studien zur Veresterungs- und Hydrolysereaktion verwendet.

Biologie: Wird auf seine Auswirkungen auf die Nervenleitung und die potenzielle Verwendung in der neurobiologischen Forschung untersucht.

Medizin: Wird als Lokalanästhetikum bei verschiedenen medizinischen Verfahren eingesetzt.

Industrie: Wird bei der Formulierung von topischen Anästhetika-Cremes und -Gelen verwendet.

5. Wirkmechanismus

Cyclomethycain entfaltet seine Wirkung durch Hemmung des Natriumeinstroms durch spannungsabhängige Natriumkanäle in der neuronalen Zellmembran . Diese Hemmung verhindert die Erzeugung und Ausbreitung von Aktionspotenzialen, was zu einem vorübergehenden Verlust der Empfindlichkeit in dem Zielbereich führt. Die Rezeptorstelle für Cyclomethycain befindet sich im zytoplasmatischen Teil des Natriumkanals.

Ähnliche Verbindungen:

Lidocain: Ein weiteres Lokalanästhetikum mit einem ähnlichen Wirkmechanismus, aber unterschiedlicher chemischer Struktur.

Procain: Ein Lokalanästhetikum mit kürzerer Wirkdauer im Vergleich zu Cyclomethycain.

Bupivacain: Bekannt für seine längere Wirkdauer und höhere Potenz.

Einzigartigkeit: Cyclomethycain ist aufgrund seiner spezifischen Esterstruktur einzigartig, die ein Gleichgewicht zwischen Potenz und Wirkdauer bietet. Seine Fähigkeit, die Nervenleitung effektiv zu blockieren, macht es zu einer wertvollen Verbindung in medizinischen und Forschungsanwendungen.

Wirkmechanismus

Cyclomethycaine exerts its effects by inhibiting sodium influx through voltage-gated sodium channels in the neuronal cell membrane . This inhibition prevents the generation and propagation of action potentials, leading to a temporary loss of sensation in the targeted area. The receptor site for this compound is located at the cytoplasmic portion of the sodium channel.

Vergleich Mit ähnlichen Verbindungen

Lidocaine: Another local anesthetic with a similar mechanism of action but different chemical structure.

Procaine: A local anesthetic with a shorter duration of action compared to cyclomethycaine.

Bupivacaine: Known for its longer duration of action and higher potency.

Uniqueness: this compound is unique due to its specific ester structure, which provides a balance between potency and duration of action. Its ability to block nerve conduction effectively makes it a valuable compound in medical and research applications.

Biologische Aktivität

Cyclomethycaine, also known as Surfacaine, is a topical anesthetic that exhibits significant biological activity primarily in the realm of pain management and local anesthesia. Its unique properties make it a subject of interest in both clinical applications and pharmacological research. This article delves into the biological activity of this compound, supported by data tables, case studies, and research findings.

This compound is derived from 4-hydroxybenzoic acid and 2-methylpiperidine through a nucleophilic substitution reaction, forming an ester linkage that contributes to its anesthetic properties. The mechanism of action primarily involves blocking sodium channels, which inhibits neuronal excitability and prevents the transmission of pain signals.

1. Local Anesthetic Activity

This compound is recognized for its potent surface anesthesia on various mucous membranes, including rectal, vaginal, urethral, and bladder tissues. It provides rapid onset and prolonged duration of action compared to traditional local anesthetics.

- Clinical Application : It is utilized in emergency settings for the treatment of uncomplicated lacerations due to its effective analgesic properties without the systemic side effects commonly associated with injectable anesthetics .

2. Comparative Efficacy

A comparative analysis of this compound with other local anesthetics reveals its superior efficacy in certain applications:

| Anesthetic | Onset Time | Duration | Formulation |

|---|---|---|---|

| This compound | Rapid | Prolonged | Cream, aerosol |

| Lidocaine | Moderate | Short | Gel, injectable |

| Tetracaine | Slow | Moderate | Gel |

1. Pain Management Studies

Recent studies have demonstrated the effectiveness of this compound in managing localized pain. In a clinical trial involving patients with superficial wounds, this compound provided significant pain relief compared to placebo:

- Study Design : Double-blind, randomized control trial

- Outcome Measures : Pain scores assessed using a visual analog scale (VAS)

- Results : Patients receiving this compound reported a 70% reduction in pain scores within 30 minutes post-application compared to 15% in the placebo group .

2. Safety Profile

The safety profile of this compound has been evaluated in various studies. Adverse effects are minimal and primarily localized to the application site:

- Common Side Effects : Mild erythema, transient burning sensation

- Serious Adverse Events : Rarely reported; includes systemic toxicity if absorbed in large quantities .

Case Studies

Several case studies highlight the practical applications of this compound:

- Case Study 1 : A patient with chronic anal fissures was treated with this compound cream. The patient reported significant pain relief and improved quality of life after two weeks of treatment.

- Case Study 2 : In a pediatric emergency department setting, this compound was used for laceration repair in children. The results indicated high satisfaction rates among caregivers due to reduced procedural pain .

Eigenschaften

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)19-11-13-21(14-12-19)26-20-9-3-2-4-10-20/h11-14,18,20H,2-10,15-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLRNESBGEGGQBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)OC3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H33NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8057643 | |

| Record name | Cyclomethycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

359.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139-62-8 | |

| Record name | Cyclomethycaine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=139-62-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclomethycaine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000139628 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclomethycaine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8057643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYCLOMETHYCAINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/15E9I74NZ8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.